Enantiospecific Inactivity at Human M5 mAChR: Direct Comparison with (S)-ML375
In a calcium mobilization assay using human M5-transfected CHO cells, (R)-ML375 exhibits no measurable M5 negative allosteric modulation up to 30 μM, whereas the (S)-enantiomer (ML375) potently inhibits with an IC50 of 300 nM [1]. The difference in potency exceeds 100-fold, confirming that the (R)-enantiomer is functionally silent at the M5 receptor.
| Evidence Dimension | M5 mAChR Negative Allosteric Modulation Potency |
|---|---|
| Target Compound Data | IC50 > 30 μM (human M5) |
| Comparator Or Baseline | (S)-ML375: IC50 = 300 nM (human M5) |
| Quantified Difference | >100-fold lower potency (inactive) |
| Conditions | Calcium mobilization assay in human M5-transfected CHO cells; 10 μM NMS-induced response |
Why This Matters
This enantiospecific inactivity is the defining feature of the compound, making it an indispensable negative control and chiral reference standard in any experiment evaluating M5 NAM pharmacology.
- [1] Gentry PR, et al. J Med Chem. 2013;56(22):9351-5. View Source
